Raf inhibitor 2

Kinase Inhibition Chemical Probe Selectivity Cancer Cell Signaling

Raf inhibitor 2 (CID-25014542) is a synthetic indolinone derivative with a defined kinase selectivity profile. It acts as a Raf kinase inhibitor (IC50<1.0µM) and is also a potent LRRK2 inhibitor (IC50=15nM). This specific 5-chloro analog is essential for target validation and SAR studies, as single-atom substitutions (e.g., vs. the 5-iodo analog GW 5074) profoundly alter kinase selectivity. For research use only.

Molecular Formula C15H8Br2ClNO2
Molecular Weight 429.49 g/mol
Cat. No. B1668997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRaf inhibitor 2
SynonymsCID-25014542;  CID25014542;  CID 25014542.
Molecular FormulaC15H8Br2ClNO2
Molecular Weight429.49 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=CC3=CC(=C(C(=C3)Br)O)Br)C(=O)N2
InChIInChI=1S/C15H8Br2ClNO2/c16-11-4-7(5-12(17)14(11)20)3-10-9-6-8(18)1-2-13(9)19-15(10)21/h1-6,20H,(H,19,21)/b10-3-
InChIKeyMPIHOJMBMIMKAJ-KMKOMSMNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procuring 5-Chloro-3-(3,5-dibromo-4-hydroxybenzylidene)indolin-2-one: An Overview of its Class and Primary Activity


5-Chloro-3-(3,5-dibromo-4-hydroxybenzylidene)indolin-2-one (CAS 220904-99-4, also known as Raf inhibitor 2 or CID-25014542) is a synthetic, small-molecule indolinone derivative [1]. It was originally characterized as a Raf kinase inhibitor (IC50 < 1.0 µM) and is designated as Compound 32 in the foundational patent EP1003721B1 [2]. This compound serves as a chemical probe for investigating kinase-dependent signaling pathways, primarily in cancer research .

Why Indolinone-Based Kinase Inhibitors Cannot Be Interchanged: The Case for 5-Chloro-3-(3,5-dibromo-4-hydroxybenzylidene)indolin-2-one


Generic substitution within the indolinone class is scientifically invalid due to profound shifts in kinase selectivity arising from subtle structural modifications. While this compound was initially developed as a Raf inhibitor (IC50 < 1.0 µM), its close 5-iodo analog, GW 5074, is a highly potent and selective c-Raf inhibitor (IC50 = 9 nM) with minimal off-target activity . Furthermore, subsequent screening has revealed that 5-Chloro-3-(3,5-dibromo-4-hydroxybenzylidene)indolin-2-one also inhibits other therapeutically relevant kinases, such as LRRK2 (IC50 = 15 nM) . These distinct activity profiles demonstrate that even single-atom substitutions on the indolinone core can redirect a compound's primary target and overall pharmacological fingerprint, making the selection of a specific analog critical for experimental validity and reproducibility.

Quantitative Differentiation Guide: 5-Chloro-3-(3,5-dibromo-4-hydroxybenzylidene)indolin-2-one vs. Key Comparators


Target Engagement Profile: A Shift from Potent c-Raf to Multi-Kinase Inhibition

The 5-chloro analog demonstrates a fundamentally different target engagement profile compared to the 5-iodo analog, GW 5074. While GW 5074 is characterized as a potent and highly selective c-Raf1 inhibitor (IC50 = 9 nM), the 5-chloro compound is a more promiscuous inhibitor. Its initial characterization describes it as a general Raf kinase inhibitor with an IC50 < 1.0 µM, a potency that is at least two orders of magnitude weaker than GW 5074's effect on c-Raf1 [REFS-1, REFS-2]. This shift from high-potency, selective inhibition to a broader, lower-potency profile is a key differentiating factor.

Kinase Inhibition Chemical Probe Selectivity Cancer Cell Signaling

Off-Target Kinase Activity: Potent LRRK2 Inhibition as a Key Differentiator

In contrast to its relatively weak activity against Raf kinases, 5-Chloro-3-(3,5-dibromo-4-hydroxybenzylidene)indolin-2-one has been identified as a potent inhibitor of leucine-rich repeat kinase 2 (LRRK2), with a reported IC50 of 15 nM . This level of potency is approximately 65-fold greater than its reported activity against Raf kinases. While the 5-iodo analog, GW 5074, is known for its selectivity against a panel of other kinases, its activity against LRRK2 is not prominently reported, suggesting this is a distinguishing feature of the 5-chloro substitution.

LRRK2 Parkinson's Disease Kinase Selectivity Profiling

Structural Distinction and Physicochemical Properties: 5-Chloro vs. 5-Unsubstituted Indolinone

The presence of a chlorine atom at the 5-position is the key structural feature differentiating this compound from the base 3-(3,5-dibromo-4-hydroxybenzylidene)indolin-2-one scaffold. This substitution increases the molecular weight and lipophilicity (XLogP3-AA of 4.6) compared to a 5-unsubstituted analog (estimated XLogP3-AA of ~4.0) [REFS-1, REFS-2]. While not a direct measure of activity, these physicochemical changes can influence cellular permeability and non-specific binding, which are important considerations when selecting a chemical probe.

SAR Physicochemical Properties Chemical Probe

Optimal Application Scenarios for 5-Chloro-3-(3,5-dibromo-4-hydroxybenzylidene)indolin-2-one Based on Evidence


As a Chemical Probe for Investigating LRRK2-Dependent Cellular Functions

Based on its potent LRRK2 inhibitory activity (IC50 = 15 nM) , the primary recommended use for this compound is as a chemical probe to interrogate the role of LRRK2 in cellular models of Parkinson's disease and related disorders. Its distinct kinase selectivity profile, which is divergent from other indolinone-based probes like GW 5074, makes it a valuable tool for dissecting LRRK2-specific signaling pathways. Researchers should be mindful of its additional activities, including inhibition of Raf kinases and other potential off-targets, when interpreting phenotypic outcomes.

As a Multi-Kinase Inhibitor Control in Kinase Selectivity Profiling

This compound's activity profile, characterized by moderate Raf inhibition (IC50 < 1.0 µM) and potent LRRK2 inhibition, positions it as a useful control compound in broader kinase selectivity panels [1]. It can serve as a reference point for assessing the selectivity of newly developed LRRK2 or Raf inhibitors, or as a tool to induce a specific multi-kinase inhibition signature for systems-level analyses of kinase signaling networks.

As a Structurally Distinct Analog in Structure-Activity Relationship (SAR) Studies

The 5-chloro substitution provides a defined structural variant for SAR campaigns focused on the indolinone scaffold. Its distinct physicochemical properties (increased MW and lipophilicity) and resulting biological activity profile compared to the 5-unsubstituted core or the 5-iodo analog make it a critical component of a well-curated SAR set [2]. Researchers can use this compound to understand the impact of specific halogen substitutions on kinase binding and cellular activity.

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